molecular formula C5H2Cl2OS B104058 5-Chlorothiophene-2-carbonyl chloride CAS No. 42518-98-9

5-Chlorothiophene-2-carbonyl chloride

Cat. No.: B104058
CAS No.: 42518-98-9
M. Wt: 181.04 g/mol
InChI Key: BMPDCQVRKDNUAP-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9, molecular formula: C₅H₂Cl₂OS) is a reactive acyl chloride derivative of thiophene, widely utilized as a key intermediate in pharmaceutical synthesis, particularly for anticoagulants like rivaroxaban . Its synthesis involves chlorination of 5-chloro-2-thiophenecarboxylic acid using thionyl chloride (SOCl₂) in nonpolar solvents (e.g., carbon tetrachloride), yielding high purity (>98%) with minimal purification requirements . The compound is moisture-sensitive and slightly soluble in water, necessitating storage in anhydrous conditions . Its reactivity stems from the electron-withdrawing chlorine substituent at the 5-position of the thiophene ring, enhancing electrophilicity at the carbonyl group .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-chlorothiophene-2-carbonyl chloride is as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the production of Rivaroxaban , a direct oral anticoagulant used to prevent thromboembolic disorders. The compound's structure allows for modifications that enhance the bioactivity and selectivity of resulting drug candidates .

Agrochemicals

In agrochemical research, this compound has been utilized in the development of herbicides and insecticides. Its reactivity allows for the introduction of functional groups that improve efficacy against target pests while minimizing environmental impact .

Material Science

The compound is also explored in material science for synthesizing thiophene-based polymers and materials with unique electronic properties. These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

  • Synthesis of Rivaroxaban :
    • A study highlighted the efficient use of this compound in synthesizing Rivaroxaban through a multi-step reaction involving several intermediates. The overall yield was reported to be significantly improved by optimizing reaction conditions, showcasing its importance in pharmaceutical manufacturing .
  • Development of Inhibitors :
    • Research on indolinyl-thiazole based inhibitors demonstrated that incorporating this compound into their synthesis pathway resulted in compounds with enhanced activity against lipid uptake in cells, indicating its potential role in metabolic disease treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carbonyl Chloride

  • Structure and Reactivity : Lacks the 5-chloro substituent, reducing electron-withdrawing effects. This results in lower electrophilicity compared to 5-chlorothiophene-2-carbonyl chloride, as evidenced by slower reaction kinetics in nucleophilic acyl substitution .
  • Applications: Used in synthesizing non-amidine derivatives (e.g., anthranilamides) but shows reduced potency in Factor Xa (FXa) inhibition compared to chloro-substituted analogs. For example, rivaroxaban derivatives with this compound exhibit higher binding affinity due to enhanced lipophilicity and steric interactions .

5-Phenylfuran-2-carbonyl Chloride

  • Structural Differences : Replaces the thiophene ring with a furan ring and introduces a phenyl group. The furan oxygen atom reduces aromatic stability compared to thiophene, altering reactivity in cyclization and coupling reactions .
  • Physicochemical Properties : Higher molecular weight (206.62 vs. 181.04) and logP (3.5 vs. ~2.5), indicating increased hydrophobicity. This impacts solubility in polar solvents and bioavailability in drug formulations .
  • Synthetic Utility : Primarily used in agrochemicals and materials science, contrasting with this compound’s dominance in pharmaceuticals .

3-(3-Chlorophenyl)Propanoyl Chloride

  • Reactivity Profile : An aliphatic acyl chloride with a chlorinated phenyl side chain. The absence of a heteroaromatic ring reduces conjugation, leading to lower thermal stability and faster hydrolysis rates .
  • Biological Activity: Limited application in enzyme inhibition due to poor target specificity. In contrast, this compound-derived compounds show IC₅₀ values in the nanomolar range for lactate dehydrogenase A (LDHA) and FXa .

Key Research Findings and Data Tables

Table 1. Physicochemical Properties Comparison

Compound Molecular Weight Melting Point (°C) Solubility (Water) LogP
This compound 181.04 4 Slight ~2.5
Thiophene-2-carbonyl chloride 146.57 -15* Moderate ~1.8
5-Phenylfuran-2-carbonyl chloride 206.62 Not reported Insoluble 3.5

*Estimated based on analogous compounds.

Biological Activity

5-Chlorothiophene-2-carbonyl chloride (CAS No. 42518-98-9) is a synthetic compound with notable applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds such as rivaroxaban, an anticoagulant. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is C5H2Cl2OSC_5H_2Cl_2OS with a molecular weight of approximately 181.04 g/mol. It is characterized by the following properties:

PropertyValue
Molecular FormulaC₅H₂Cl₂OS
Molecular Weight181.04 g/mol
Boiling PointNot available
SolubilitySlightly soluble in water
Log P (octanol-water partition coefficient)1.91 (iLOGP)

This compound functions primarily as a precursor in the synthesis of various biologically active compounds. Its biological activity is largely derived from its ability to modify other molecules, enhancing their pharmacological properties. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In a study focusing on the synthesis of new compounds derived from this chlorinated thiophene, several analogs were screened for their cytotoxic effects against various cancer cell lines. The results demonstrated that specific modifications to the thiophene ring could enhance anticancer activity while reducing toxicity to normal cells .

Antibacterial Activity

In addition to its anticancer potential, derivatives of this compound have been evaluated for antibacterial activity. A study highlighted that certain synthesized compounds showed promising results against resistant strains of Staphylococcus aureus, particularly those expressing the NorA efflux pump. These compounds were able to restore the efficacy of conventional antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound have revealed critical insights into how structural modifications can influence biological activity:

  • Substituent Effects : The introduction of different aryl groups at various positions on the thiophene ring significantly impacts both antibacterial and anticancer activities.
  • Positioning : Moving substituents from one position to another can either enhance or diminish activity against specific targets, indicating that precise structural configurations are essential for optimal efficacy .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized three novel compounds derived from this compound and evaluated their biological activities against cancer cell lines and bacterial strains. The findings revealed that one particular derivative exhibited a 16-fold increase in antibacterial potency compared to its parent compound, demonstrating the importance of targeted modifications in drug design .

Case Study 2: Rivaroxaban Synthesis

This compound serves as a critical intermediate in the synthesis of rivaroxaban, which is used clinically for preventing venous thromboembolism. The efficiency and selectivity of rivaroxaban as an anticoagulant are partly attributed to the structural characteristics imparted by this chlorinated thiophene derivative .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-chlorothiophene-2-carbonyl chloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via chlorination of 5-chlorothiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A reflux setup under anhydrous conditions (e.g., dry toluene) is employed to drive the reaction to completion. Purification involves fractional distillation under reduced pressure or recrystallization using inert solvents (e.g., hexane/dichloromethane). Purity validation requires GC-MS or HPLC analysis (>95% purity threshold) .
  • Key Considerations : Monitor reaction progress via FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and emergence of the carbonyl chloride C=O stretch (~1800 cm⁻¹).

Q. What are the critical handling and storage protocols for this compound?

  • Handling : Use moisture-free environments (e.g., glovebox or Schlenk line) due to its high reactivity with water. Personal protective equipment (PPE) such as acid-resistant gloves and goggles is mandatory.
  • Storage : Store in amber glass vials under inert gas (Ar/N₂) at temperatures ≤4°C to prevent hydrolysis or thermal decomposition .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

  • ¹H/¹³C NMR : The thiophene ring protons (δ 7.2–7.8 ppm) and carbonyl carbon (δ ~160–170 ppm) are diagnostic. Chlorine substituents induce deshielding in adjacent carbons.
  • FT-IR : Confirm the presence of C=O (1770–1810 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. Compare with computational spectra (DFT) for validation .
  • Example : In a recent study, discrepancies in carbonyl chloride characterization were resolved by cross-referencing experimental IR data with Density Functional Theory (DFT)-predicted vibrational modes .

Q. What role does this compound play in synthesizing coordination complexes or bioactive molecules?

  • Applications : It serves as an acylating agent in preparing Schiff base ligands for transition-metal complexes (e.g., Cu(II) or Pd(II)), which are studied for catalytic or antimicrobial properties. For instance, analogous chlorothiophene derivatives form stable complexes with salicylhydrazide ligands, as confirmed by X-ray crystallography .
  • Methodology : React with amines/hydrazides in dry THF, followed by metal salt addition. Monitor via TLC and characterize using single-crystal XRD .

Q. How do computational models (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • DFT Workflow : Optimize geometry using B3LYP/6-311+G(d,p). Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Findings : The electron-withdrawing chlorine and carbonyl groups polarize the thiophene ring, making the α-carbon to chlorine susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF) can be modeled using the Polarizable Continuum Model (PCM) .

Q. Data Contradictions and Resolution

Q. How to address conflicting literature reports on the stability of this compound under varying reaction conditions?

  • Analysis : Discrepancies may arise from impurities (e.g., residual HCl) or solvent choice. For example, reactions in polar aprotic solvents (DMF) may accelerate decomposition compared to non-polar solvents (toluene).
  • Resolution : Conduct kinetic studies (UV-Vis monitoring at 250–300 nm) and compare with thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate using independent synthetic protocols .

Properties

IUPAC Name

5-chlorothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDCQVRKDNUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343348
Record name 5-chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42518-98-9
Record name 5-Chlorothiophene-2-carbonyl chloride
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Record name 5-chlorothiophene-2-carbonyl chloride
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Record name 5-Chlorothiophene-2-carbonyl Chloride
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Record name 5-Chlorothiophene-2-carbonyl chloride
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Synthesis routes and methods I

Procedure details

To a chilled solution of 5-chlorothiophene-2-carboxylic acid (0.16 g, 1.0 mmol) in EtOAc (3 mL) and DMF (1 drop) was added neat oxalyl chloride (92 μL, 1.05 mmol). The reaction mixture was stirred cold for 2 hr and concentrated in vacuo to give crude 5-chlorothiophene-2-carbonyl chloride.
Quantity
0.16 g
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3 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

8.2 g (50.4 mmol) 5-chloro-thiophene-2-carboxylic acid were suspended in 26 ml (7 equiv.) thionyl chloride and the resulting mixture was refluxed for 1 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was co-distilled three times with 150 ml toluene to give crude 9.64 g 5-chloro-thiophene-2-carbonyl chloride.
Quantity
8.2 g
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reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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